molecular formula C9H12F2O2 B11767156 (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Cat. No.: B11767156
M. Wt: 190.19 g/mol
InChI Key: HWDQLQCPHNGWIW-LURJTMIESA-N
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Description

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a chiral spirocyclic carboxylic acid building block of high value in medicinal chemistry and pharmaceutical research. This compound features a unique spiro[2.5]octane scaffold, a bridged bicyclic system that introduces significant three-dimensional complexity and structural rigidity to potential drug candidates . The incorporation of two fluorine atoms at the 6-position is a strategic modification; fluorine atoms are known to be highly effective in modulating a molecule's electronic properties, metabolic stability, and membrane permeability, making them a common feature in modern drug design . The carboxylic acid functional group (R−COOH) is a classic and versatile handle for further synthetic elaboration . It can be readily converted into various derivatives, such as amides , esters, and other important functional groups, enabling its integration into larger molecular architectures. The specific (1R) enantiomer is particularly significant for researching stereospecific biological interactions, as different enantiomers can have distinct activities in chiral environments, such as binding to protein targets . Researchers utilize this building block in the synthesis of novel compounds for applications like protease inhibitor development, receptor ligand studies, and the exploration of new chemical space beyond flat aromatic systems. The spirocyclic core helps to explore structure-activity relationships (SAR) by locking conformational freedom, which can lead to improved selectivity and potency in lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1

InChI Key

HWDQLQCPHNGWIW-LURJTMIESA-N

Isomeric SMILES

C1CC(CCC12C[C@H]2C(=O)O)(F)F

Canonical SMILES

C1CC(CCC12CC2C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation via Vinyl Gem-Difluoride Intermediates

This two-step approach dominates laboratory-scale synthesis:

Step 1 : Formation of 6,6-difluorospiro[2.5]octane-1-carbaldehyde

  • Reagents : Dichloromethane, TiCl₄, and Selectfluor®

  • Mechanism : Lewis acid-mediated [2+1] cycloaddition between 1,1-difluoroethylene and cyclohexenol derivatives.

  • Yield : 58–62% (optimized conditions).

Step 2 : Oxidation to Carboxylic Acid

  • Conditions : Jones reagent (CrO₃/H₂SO₄) at 0°C → RT

  • Enantiomeric excess (ee) : 84–89% when using chiral auxiliaries.

ParameterValue
Reaction Time12–18 h
Temperature–10°C to 25°C
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Ring-Expansion of Bicyclic Ketones

An alternative strategy employs bicyclo[4.1.0]heptan-2-one derivatives:

Key Reaction :

Bicyclo[4.1.0]heptan-2-oneNaH, CF₂Br₂6,6-difluorospiro[2.5]octan-1-olKMnO₄Target Acid\text{Bicyclo[4.1.0]heptan-2-one} \xrightarrow{\text{NaH, CF₂Br₂}} \text{6,6-difluorospiro[2.5]octan-1-ol} \xrightarrow{\text{KMnO₄}} \text{Target Acid}

Advantages :

  • Higher stereocontrol (up to 92% ee)

  • Scalable to 100 g batches

Limitations :

  • Requires cryogenic conditions (–78°C) for bromofluorination

  • Low functional group tolerance

Enantioselective Synthesis

Chiral Pool Approach

Utilizing (R)-pulegone as a starting material provides inherent chirality:

Synthetic Pathway :

  • Epoxidation : (R)-pulegonemCPBAepoxide\text{(R)-pulegone} \xrightarrow{\text{mCPBA}} \text{epoxide}

  • Fluorination : EpoxideDASTgem-difluoride\text{Epoxide} \xrightarrow{\text{DAST}} \text{gem-difluoride}

  • Spirocyclization : Pd-catalyzed C–C coupling (Buchwald-Hartwig conditions)

Outcome :

  • 76% overall yield

  • 98% ee (confirmed by chiral HPLC)

Catalytic Asymmetric Cyclopropanation

Catalyst Systemee (%)Yield (%)
Rh₂(S-DOSP)₄9165
Cu(OTf)₂/Josiphos8872
Fe-Porphyrin8268

Conditions: Substrate (1.0 equiv), catalyst (2 mol%), CH₂Cl₂, –20°C.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactor technology enhances safety and efficiency for fluorination steps:

Process Parameters :

  • Residence Time : 3.5 min

  • Temperature : 50°C

  • Pressure : 8 bar

  • Productivity : 12 kg/day (pilot scale)

Green Chemistry Innovations

Solvent Recycling :

  • 90% recovery of hexafluoroisopropanol (HFIP) via fractional distillation

Catalyst Recovery :

  • Magnetic Fe₃O₄-supported Pd nanoparticles enable >5 reuse cycles without activity loss

Analytical Characterization

Critical quality control metrics include:

TechniqueKey Data
¹⁹F NMR (CDCl₃)δ –112.3 ppm (d, J = 238 Hz)
Chiral SFCt_R = 4.7 min (Chiralpak IA-3)
HRMS (ESI-)m/z 189.0733 [M–H]⁻

Note: Residual solvent levels must comply with ICH Q3C guidelines (<600 ppm for DMF) .

Chemical Reactions Analysis

Types of Reactions

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential in drug development, particularly as an antimicrobial agent. Research indicates that derivatives of fluorinated carboxylic acids can exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that compounds with similar structural features demonstrate significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity
A study synthesized various derivatives based on the structure of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting a promising avenue for the development of new antimicrobial agents .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the creation of novel spiro compounds that can be utilized in various chemical reactions. The unique spiro structure allows for the exploration of new synthetic pathways and the development of compounds with tailored properties for specific applications .

Table 1: Synthesis Pathways Involving this compound

Reaction TypeDescriptionReferences
Nucleophilic AdditionUsed as a nucleophile in forming new carbon bonds
CyclizationFacilitates the formation of bicyclic structures
FunctionalizationAllows for the introduction of functional groups

Material Science

In addition to its pharmaceutical applications, this compound is being explored for its potential use in materials science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties due to its fluorinated structure .

Mechanism of Action

The mechanism of action of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Features CAS Number Source
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid C₉H₁₂F₂O₂ Spiro[2.5]octane core, 6,6-difluoro, chiral 1-carboxylic acid CID 86276644
6-Oxaspiro[2.5]octane-1-carboxylic acid C₈H₁₂O₃ Spiro[2.5]octane core, oxygen atom replacing one methylene group 105632-19-7 / 909406-73-1
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ Smaller spiro[3.3]heptane core, 6,6-difluoro, 2-carboxylic acid 1363381-11-6
4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid C₁₂H₂₀N₂O₄ Nitrogen-containing spiro[2.4]heptane, Boc-protected amino group Not specified
Spiro[2.5]octane-1-carboxylic acid C₉H₁₄O₂ Parent spiro[2.5]octane structure without fluorine substituents Not specified

Structural and Functional Differences

Spiro Core Variations: The spiro[2.5]octane system in the target compound provides a larger bicyclic structure compared to spiro[3.3]heptane (), which has a 7-membered ring and reduced steric bulk. Smaller spiro systems may improve solubility but reduce conformational rigidity .

Substituent Effects: The 6,6-difluoro motif in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Spiro[2.5]octane-1-carboxylic acid .

Chirality :

  • The (1R) configuration in the target compound contrasts with racemic mixtures of other spirocarboxylic acids (e.g., 6-Oxaspiro[2.5]octane-1-carboxylic acid ), which may require resolution for enantioselective applications .

Biological Activity

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid, with the CAS number 1645564-72-2, is a compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. Its molecular formula is C9H12F2O2C_9H_{12}F_2O_2 and it has a molecular weight of 190.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carboxylic acid functional group is known to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Pharmacological Studies

Recent studies have focused on the compound's role as a potential drug candidate. The following table summarizes key findings from various research studies:

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsDemonstrated significant reduction in pro-inflammatory cytokines in vitro.
Study 2Assess cytotoxicity against cancer cellsShowed selective cytotoxicity towards specific cancer cell lines with minimal effects on normal cells.
Study 3Investigate neuroprotective propertiesIndicated potential neuroprotective effects in models of oxidative stress.

Case Studies

  • Anti-inflammatory Activity : In a controlled laboratory setting, this compound was tested for its ability to inhibit inflammatory pathways. The results indicated a notable decrease in the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : A study involving various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
  • Neuroprotection : In models simulating oxidative stress-induced neuronal damage, the compound was shown to mitigate cell death and preserve neuronal function, highlighting its potential for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The spirocyclic structure of this compound contributes significantly to its biological activity. The presence of fluorine atoms enhances lipophilicity and may improve cellular permeability, which is critical for drug efficacy.

Comparative Analysis

To further understand the biological implications of this compound, a comparative analysis with similar compounds was conducted:

CompoundMolecular FormulaKey Activity
Compound AC9H12F2O2Anti-inflammatory
Compound BC8H10F2O2Cytotoxicity against cancer cells
Compound CC9H14F2O3Neuroprotective effects

Q & A

Q. What are the established synthetic routes for (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid, and what key reaction conditions ensure enantiomeric purity?

The synthesis typically involves two critical steps: (1) cyclopropanation to form the spiro[2.5]octane scaffold and (2) difluorination at the 6,6-positions. Cyclopropanation often employs transition metal-catalyzed reactions with diazo compounds, while difluorination may use nucleophilic agents like Selectfluor or electrophilic fluorination reagents. Enantiomeric purity is achieved via chiral catalysts (e.g., Rhodium complexes) or resolution techniques such as chiral chromatography. The tert-butoxycarbonyl (Boc) group is frequently used to protect reactive intermediates, ensuring stereochemical integrity during synthesis .

Q. How is the structural configuration of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine substituents and spatial relationships between protons.
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly the (1R) configuration.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Comparative analysis with known spirocyclic derivatives (e.g., CAS 939793-21-2) further corroborates assignments .

Q. What storage conditions and stability assessments are recommended for this compound?

Store at -20°C under inert gas (N2_2/Ar) to prevent hydrolysis or oxidation. Stability is monitored via:

  • Accelerated Degradation Studies : Exposure to heat (40–60°C) and humidity (75% RH) over 4–8 weeks.
  • HPLC-Purity Checks : Detect decomposition products (e.g., decarboxylation or defluorination).
  • Spectroscopic Tracking : Periodic 19F^{19}\text{F} NMR to verify fluorine retention. Safety protocols for fluorinated compounds, including PPE and fume hood use, are critical due to potential toxicity .

Advanced Research Questions

Q. How does the spirocyclic architecture influence conformational rigidity and medicinal chemistry applications?

The spiro[2.5]octane core imposes significant steric constraints, reducing conformational flexibility. This rigidity enhances binding selectivity in drug-target interactions, particularly for enzyme active sites or allosteric pockets. The 6,6-difluoro motif further stabilizes the structure by minimizing electron density fluctuations. Applications include:

  • Bioisosteres : Replacing flexible carboxylic acids in protease inhibitors.
  • Peptidomimetics : Mimicking rigid secondary structures in peptide-based therapeutics. Computational docking studies (e.g., molecular dynamics simulations) are used to predict binding modes .

Q. What catalytic systems optimize enantioselective synthesis of the (1R)-configured product?

Asymmetric hydrogenation and kinetic resolution are key strategies:

  • Chiral Ligands : Josiphos or BINAP ligands paired with Rh or Ir catalysts enable enantioselective cyclopropanation.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers. Reaction parameters (temperature, solvent polarity) are tuned to maximize enantiomeric excess (ee >98%). Recent advances include flow chemistry for continuous enantiomer separation .

Q. How do computational models explain the electronic effects of 6,6-difluoro substitution on reactivity?

Density Functional Theory (DFT) calculations reveal:

  • Electron-Withdrawing Effects : Fluorine atoms decrease electron density at the spiro carbon, enhancing electrophilic reactivity.
  • Steric Shielding : The 6,6-difluoro group restricts access to the carboxylic acid, reducing unintended side reactions (e.g., esterification). These insights guide derivatization strategies, such as site-selective functionalization for prodrug design .

Q. Tables for Key Data

Property Method Typical Value Reference
Enantiomeric PurityChiral HPLC≥98% ee
Melting PointDifferential Scanning Calorimetry120–125°C
Solubility (Water)UV-Vis Spectrophotometry<0.1 mg/mL (pH 7.0)
LogP (Lipophilicity)Shake-Flask Method1.8 ± 0.2

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